6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one

Catalog No.
S3561672
CAS No.
60064-29-1
M.F
C9H7N5O
M. Wt
201.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one

CAS Number

60064-29-1

Product Name

6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one

IUPAC Name

6-amino-1,7-dihydroimidazo[4,5-g]quinazolin-8-one

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C9H7N5O/c10-9-13-5-2-7-6(11-3-12-7)1-4(5)8(15)14-9/h1-3H,(H,11,12)(H3,10,13,14,15)

InChI Key

VQSMWFVKBKMHTO-UHFFFAOYSA-N

SMILES

C1=C2C(=CC3=C1NC=N3)N=C(NC2=O)N

Canonical SMILES

C1=C2C(=CC3=C1NC=N3)N=C(NC2=O)N

Description

The exact mass of the compound 6-Amino-3,7-Dihydro-Imidazo[4,5-G]quinazolin-8-One is 201.06505986 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one is a heterocyclic compound classified under quinazolinamines. It features a complex structure that includes an imidazoquinazoline moiety with an amino group at the 6-position. The molecular formula is C9H7N5OC_9H_7N_5O and it has a molecular weight of approximately 201.18 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an enzyme inhibitor.

  • Oxidation: The compound can be oxidized to form various quinazoline derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to yield dihydro derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of substituted derivatives when reacted with alkyl halides or acyl chlorides.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

The biological activity of 6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one has been investigated primarily concerning its role as an enzyme inhibitor. One significant target is tRNA-guanine transglycosylase, an enzyme involved in the modification of transfer RNA molecules. The compound inhibits this enzyme by binding to its active site, thereby disrupting its normal function and potentially affecting protein synthesis pathways. This mechanism suggests its utility in research related to genetic expression and enzyme regulation .

The synthesis of 6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one can be achieved through several methods:

  • Cyclization of Precursors: A common synthetic route involves the condensation of 2-aminobenzimidazole with formamide, which is followed by cyclization to form the imidazoquinazoline core.
  • Industrial Production: Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to optimize yields and purity, ensuring compliance with industrial standards .

These methods highlight the versatility in synthesizing this compound while maintaining structural integrity.

6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one has potential applications in various fields:

  • Medicinal Chemistry: Due to its enzyme inhibitory properties, it may serve as a lead compound for developing new therapeutic agents targeting RNA modification processes.
  • Research: It is valuable for studying enzyme mechanisms and the role of tRNA modifications in cellular functions.

Its unique structural features make it a candidate for further exploration in drug discovery and development.

Studies on the interactions of 6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one with biological targets have shown promising results. The compound's ability to inhibit tRNA-guanine transglycosylase indicates a specific interaction that could be exploited for therapeutic purposes. Further investigation into its binding affinity and specificity could provide insights into its mechanism of action and potential side effects when used in biological systems .

Several compounds share structural similarities with 6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-amino-2-[(1-naphthylmethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-oneSimilar core structure with naphthylmethyl substitutionEnhanced lipophilicity may affect bioavailability
6-amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-oneContains a phenylethyl groupPotential for different pharmacokinetic properties
6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-oneSubstituted with a methyl groupVariations in steric hindrance affecting enzyme interactions

Uniqueness

What sets 6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one apart from these similar compounds is its specific substitution pattern at the 6-position and its demonstrated ability to inhibit tRNA modification enzymes. This unique interaction profile makes it particularly interesting for further research into therapeutic applications targeting RNA biology .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

201.06505986 g/mol

Monoisotopic Mass

201.06505986 g/mol

Heavy Atom Count

15

Wikipedia

6-AMINO-3,7-DIHYDRO-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE

Dates

Last modified: 07-26-2023

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